1-[6-(1-Methylpyrazol-4-yl)pyridin-2-yl]piperazine
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Overview
Description
1-[6-(1-Methylpyrazol-4-yl)pyridin-2-yl]piperazine is a heterocyclic compound that features a piperazine ring attached to a pyridine ring, which is further substituted with a methylpyrazole group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(1-Methylpyrazol-4-yl)pyridin-2-yl]piperazine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Methylpyrazole Group: The methylpyrazole group can be introduced via a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Attachment of the Piperazine Ring: The final step involves the nucleophilic substitution reaction where the piperazine ring is attached to the pyridine ring, often using a suitable leaving group and a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[6-(1-Methylpyrazol-4-yl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of alkylated or arylated derivatives depending on the substituent used.
Scientific Research Applications
1-[6-(1-Methylpyrazol-4-yl)pyridin-2-yl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[6-(1-Methylpyrazol-4-yl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or bind to receptor sites, leading to various biological effects.
Comparison with Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
- 3-Chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-yl (phenyl)methanone hydrochloride
Comparison: 1-[6-(1-Methylpyrazol-4-yl)pyridin-2-yl]piperazine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both the pyrazole and piperazine rings in its structure allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
1-[6-(1-methylpyrazol-4-yl)pyridin-2-yl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-17-10-11(9-15-17)12-3-2-4-13(16-12)18-7-5-14-6-8-18/h2-4,9-10,14H,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJRIUMNVHMLEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=CC=C2)N3CCNCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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